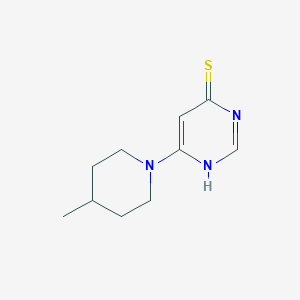![molecular formula C19H15BrN2O4 B12495885 6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core, a bromine atom, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methylquinoline-4-carboxylic acid: A related compound with a simpler structure, lacking the carbamoylmethoxy group.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Another similar compound with an ethyl ester group instead of the carboxylic acid group.
Uniqueness
6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid is unique due to the presence of the carbamoylmethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C19H15BrN2O4 |
|---|---|
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
2-[4-(2-amino-2-oxoethoxy)phenyl]-6-bromo-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H15BrN2O4/c1-10-17(19(24)25)14-8-12(20)4-7-15(14)22-18(10)11-2-5-13(6-3-11)26-9-16(21)23/h2-8H,9H2,1H3,(H2,21,23)(H,24,25) |
InChI-Schlüssel |
NRUUJZAZQFHXGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate](/img/structure/B12495809.png)
![4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B12495816.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12495842.png)
![N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12495846.png)
![methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12495852.png)
![11-Bromobenzo[b]naphtho[1,2-d]furan](/img/structure/B12495853.png)
![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)
![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)


